Boc-D-Met-OH
CAS No.: 5241-66-7
Cat. No.: VC21537916
Molecular Formula: C10H19NO4S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5241-66-7 |
---|---|
Molecular Formula | C10H19NO4S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Standard InChI Key | IMUSLIHRIYOHEV-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCSC)C(=O)O |
Chemical Properties and Structure
Boc-D-Met-OH possesses distinct chemical properties that make it valuable for research applications. The molecular formula is C₁₀H₁₉NO₄S with a molecular weight of 249.3 g/mol . The compound has a Chemical Abstracts Service (CAS) registry number of 5241-66-7, which distinguishes it from related compounds such as Boc-DL-Met-OH (CAS: 93000-03-4) or its dicyclohexylammonium salt form (CAS: 61315-59-1) .
The chemical structure of Boc-D-Met-OH features several key components:
-
A carboxylic acid group (-COOH) at one end
-
A protected amino group (Boc-NH-) at the alpha position
-
A methylthio side chain (-CH₂-CH₂-S-CH₃)
-
A tert-butyloxycarbonyl protecting group [(CH₃)₃C-O-CO-]
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NC(CCSC)C(=O)O, providing a standardized representation of its molecular structure . The D-configuration refers to the stereochemistry at the alpha carbon, representing the enantiomer with (R)-configuration according to the Cahn-Ingold-Prelog priority rules.
Physical Properties
Boc-D-Met-OH exhibits distinctive physical properties that influence its handling and application in laboratory settings. The compound typically appears as a white to off-white crystalline solid at room temperature. According to research data, pure Boc-D-Met-OH has a melting point range of 141-143°C .
The boiling point of Boc-D-Met-OH is approximately 415.5°C at 760 mmHg, though decomposition typically occurs before this temperature is reached . The compound has a flash point of approximately 205.1°C, indicating moderate thermal stability .
Solubility and Stability
Regarding solubility, Boc-D-Met-OH demonstrates good solubility in organic solvents commonly used in peptide synthesis, particularly dimethyl sulfoxide (DMSO) . It also dissolves well in other polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). Limited solubility is observed in aqueous solutions, especially at neutral pH, due to the hydrophobic nature of both the Boc protecting group and the methionine side chain.
The stability of Boc-D-Met-OH is influenced by several factors, including temperature, light exposure, and chemical environment. The compound exhibits good stability under standard laboratory conditions when stored properly but may degrade over time through mechanisms including oxidation of the thioether sulfur atom in the methionine side chain.
Table 1: Physical Properties of Boc-D-Met-OH
Property | Value |
---|---|
Appearance | White to off-white crystalline solid |
Molecular Weight | 249.3 g/mol |
Melting Point | 141-143°C |
Boiling Point | 415.5°C at 760 mmHg |
Flash Point | 205.1°C |
Solubility | Soluble in DMSO, limited water solubility |
Storage Recommendation | -20°C for short-term, -80°C for long-term |
Applications in Scientific Research
Boc-D-Met-OH finds diverse applications across several scientific disciplines, primarily centered around peptide synthesis and pharmaceutical research.
Peptide Synthesis
In peptide synthesis, Boc-D-Met-OH serves as a valuable building block for creating peptides with enhanced stability against proteolytic degradation. The incorporation of D-amino acids like D-methionine can significantly alter the conformational properties and biological half-life of peptides. This strategy is particularly useful in the development of peptide-based drugs where extended circulation time in the body is desirable.
The compound is utilized in both solution-phase and solid-phase peptide synthesis methods. In solution-phase synthesis, Boc-D-Met-OH can be coupled with other protected amino acids using various coupling reagents such as PyBOP/HOBt, as referenced in the synthesis of bifunctional peptides . After coupling, the Boc group can be selectively removed using acidic conditions, typically 4M hydrogen chloride in 1,4-dioxane or trifluoroacetic acid (TFA), to reveal the amino group for subsequent coupling reactions .
Pharmaceutical Research
In pharmaceutical research, Boc-D-Met-OH contributes to the development of novel therapeutic agents. D-amino acids often confer unique properties to peptide drugs, including resistance to enzymatic degradation and altered receptor binding profiles. The methionine side chain, with its sulfur atom, also introduces distinctive chemical properties that can be leveraged for drug design.
Research has shown that amino acid derivatives like Boc-D-Met-OH and related compounds have been used as ergogenic supplements, influencing the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These applications highlight the compound's value beyond traditional peptide chemistry.
Biochemical Studies
Boc-D-Met-OH is also employed in various biochemical studies investigating protein-peptide interactions, enzyme mechanisms, and structure-activity relationships. The D-configuration of the methionine residue provides a useful tool for probing the stereochemical requirements of biological targets, offering insights into molecular recognition processes.
Desired Concentration | Amount of Compound | Volume of Solvent Required |
---|---|---|
1 mM | 1 mg | 4.011 mL |
5 mM | 1 mg | 0.802 mL |
10 mM | 1 mg | 0.401 mL |
1 mM | 5 mg | 20.056 mL |
5 mM | 5 mg | 4.011 mL |
10 mM | 5 mg | 2.006 mL |
1 mM | 10 mg | 40.112 mL |
5 mM | 10 mg | 8.022 mL |
10 mM | 10 mg | 4.011 mL |
Comparison with Related Compounds
Understanding how Boc-D-Met-OH compares to related compounds provides valuable context for its application in research settings. Several structurally related compounds deserve mention:
Boc-D-Met-OH Dicyclohexylamine Salt
The dicyclohexylamine salt of Boc-D-Met-OH (CAS: 61315-59-1) has a molecular weight of 430.645 g/mol and a molecular formula of C₂₂H₄₂N₂O₄S . This salt form offers improved stability and solubility characteristics in certain applications. The melting point range for this salt is 141-143°C, similar to the free acid form . The boiling point is reported as 415.5°C at 760 mmHg, with a flash point of 205.1°C .
Boc-N-Me-D-Met-OH
Boc-N-Me-D-Met-OH (CAS: 91292-55-6) features an N-methylated derivative of Boc-D-Met-OH with a molecular formula of C₁₁H₂₁NO₄S and a molecular weight of 263.36 g/mol . The N-methylation introduces additional conformational constraints that can be advantageous in certain peptide designs, particularly those aiming to mimic secondary structural elements or restrict rotational freedom around the peptide bond.
Future Research Directions
The continued exploration of D-amino acid-containing peptides offers promising directions for future research, particularly in the development of peptide drugs with enhanced stability and bioavailability. As peptide therapeutics gain increasing prominence in the pharmaceutical landscape, compounds like Boc-D-Met-OH will likely play expanding roles in drug discovery efforts.
Future research may further elucidate the specific contributions of D-methionine residues to peptide conformation, stability, and biological activity. The unique properties of methionine, including its susceptibility to oxidation and its hydrophobic character, provide opportunities for designing peptides with tunable stability and solubility profiles.
Advanced applications in peptidomimetics, where non-natural amino acids are used to create peptide-like molecules with improved pharmacological properties, represent another frontier where Boc-D-Met-OH may find increasing utility. These efforts may lead to novel therapeutic agents addressing currently unmet medical needs.
The ergogenic properties associated with amino acid derivatives like Boc-D-Met-OH warrant further investigation, particularly regarding their potential benefits for physical and mental performance . Such research could open new avenues for applications in sports nutrition and cognitive enhancement.
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